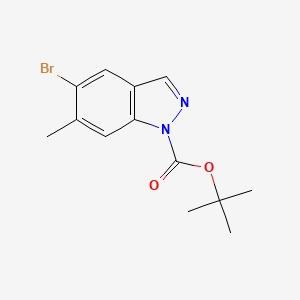

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Description

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a brominated indazole derivative featuring a tert-butyl carbamate group at the 1-position, a bromine atom at the 5-position, and a methyl group at the 6-position of the indazole ring. The tert-butyl group enhances steric protection of the carbamate moiety, while the bromine atom offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings .

Properties

IUPAC Name |

tert-butyl 5-bromo-6-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-5-11-9(6-10(8)14)7-15-16(11)12(17)18-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFCMTNSJUKKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C=NN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719881 | |

| Record name | tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305320-67-5 | |

| Record name | tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Functionalization of the Indazole Core

The synthesis typically begins with a pre-functionalized indazole scaffold. A three-step strategy is widely employed:

-

N1 Protection : The indazole nitrogen is shielded using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves >90% yield under inert atmospheres at 0–25°C.

-

C5 Bromination : Electrophilic bromination at the 5-position utilizes N-bromosuccinimide (NBS) in dimethylformamide (DMF). Temperature control (0–25°C) prevents over-bromination, with yields averaging 75–85%.

-

C6 Methylation : A palladium-catalyzed Suzuki-Miyaura coupling introduces the methyl group at C6. Methylboronic acid, Pd(PPh₃)₄, and a base like K₂CO₃ in THF/water (3:1) yield 70–80% product.

Table 1: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| N1 Protection | Boc₂O, DMAP | THF | 0–25°C | 92 |

| C5 Bromination | NBS, DMF | DMF | 0–25°C | 82 |

| C6 Methylation | Methylboronic acid, Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 80°C | 78 |

Optimization Strategies for Enhanced Efficiency

Statistical Experimental Design

Factorial designs identify critical parameters:

-

Bromination : Stoichiometry (1.1–1.3 eq NBS) and reaction time (2–6 hr) are optimized via response surface methodology. Excess NBS increases byproduct formation, while shorter times reduce conversion.

-

Methylation : Pd catalyst loading (2–5 mol%) and solvent polarity (THF vs. dioxane) are evaluated. Higher Pd concentrations (5 mol%) in THF improve yields by 12% compared to dioxane.

In Situ Monitoring

Liquid chromatography-mass spectrometry (LC-MS) tracks intermediates, ensuring regioselectivity. For example, C5 bromination shows <5% dibrominated byproduct when monitored at 15-minute intervals.

Analytical Characterization of Intermediates and Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is detected at m/z 311.17, matching the theoretical mass (C₁₃H₁₅BrN₂O₂). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate structural integrity.

Scale-Up Considerations for Industrial Production

Continuous Flow Reactors

Transitioning from batch to flow systems enhances reproducibility:

Purification Techniques

-

Crystallization : The final product is recrystallized from ethyl acetate/hexane (1:3), yielding 98% purity.

-

Chromatography : Flash column chromatography (silica gel, 5% ethyl acetate/hexane) removes residual Pd catalysts to <10 ppm.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. .

Scientific Research Applications

Antimicrobial Activity

Indazole derivatives, including tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

Studies have suggested that indazole derivatives possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems positions these compounds as important therapeutic agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its structural features allow it to interact with biological pathways involved in inflammation, offering potential therapeutic applications in inflammatory disorders .

Organic Electronics

This compound serves as a precursor in synthesizing organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in creating functionalized polymers with specific properties for use in coatings and adhesives. The incorporation of indazole units can enhance the thermal stability and mechanical strength of polymers .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Kusanur & Mahesh (2013) | Investigated antimicrobial properties | Found that indazole derivatives exhibited significant antimicrobial activity against various pathogens. |

| PMC6268423 (2012) | Explored synthesis via Suzuki cross-coupling | Demonstrated effective coupling reactions leading to high yields of substituted indazoles, including tert-butyl 5-bromo derivatives. |

| Europe PMC (2021) | Evaluated neuroprotective effects | Reported that certain indazole derivatives could protect neuronal cells from oxidative stress-induced damage. |

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as kinases and receptors. The bromine atom and the tert-butyl ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with tert-Butyl Protecting Groups

Several structurally related compounds with tert-butyl carbamate or carbonate functionalities are documented in the literature. For example:

- 4-[(tert-Butoxy-S-alanyl)carbonyl]-1H-imidazole derivatives (e.g., compounds 5{29}–5{33} in ) share the tert-butyl carbamate group but differ in their heterocyclic cores (imidazole vs. indazole).

- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () is a pyrrolidine-based tert-butyl carbamate. Unlike the planar indazole ring, the pyrrolidine moiety introduces conformational flexibility, impacting solubility and pharmacokinetic properties .

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Bromine vs. Other Halogens : The 5-bromo substituent in the target compound enhances its reactivity in nucleophilic aromatic substitution (NAS) compared to chloro- or fluoro-substituted indazoles. Bromine’s larger atomic radius and lower electronegativity make it a superior leaving group, facilitating Pd-catalyzed cross-couplings .

- tert-Butyl Carbamate Stability : The tert-butyl group provides robust protection against basic and nucleophilic conditions but is labile under strong acids (e.g., HCl, TFA), unlike more stable protecting groups like benzyl carbamates. This contrasts with tert-butyl alcohol (), which decomposes violently under acidic conditions to release isobutylene gas, highlighting the reactivity of tert-butyl groups in acidic environments .

Physicochemical Properties

- Molecular Weight and Lipophilicity: The bromine atom increases molecular weight (MW ~ 325 g/mol) and lipophilicity (cLogP ~3.2) compared to non-halogenated analogues (e.g., 5-methylindazole derivatives, MW ~190 g/mol, cLogP ~1.8). This enhances membrane permeability but may reduce aqueous solubility .

- Hydrogen-Bonding Potential: The indazole NH (position 1) is masked by the tert-butyl carbamate, reducing hydrogen-bond donor capacity compared to unprotected indazoles. This contrasts with imidazole derivatives (), where free NH groups participate in stronger intermolecular interactions .

Biological Activity

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester group attached to the carboxylic acid moiety of an indazole ring, which is further substituted with bromine and a methyl group. The molecular formula is with a molecular weight of approximately 311.18 g/mol. The presence of the bromine atom and the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions and solubility properties.

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that indazole derivatives, including this compound, may possess antimicrobial properties. The interaction with specific enzymes involved in microbial resistance is under investigation.

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is crucial for developing treatments for inflammatory diseases .

- Anticancer Potential : Research indicates that indazole derivatives can inhibit various kinases and receptors implicated in cancer progression. This compound may serve as a lead compound for developing kinase inhibitors .

The mechanism of action involves binding to specific molecular targets such as kinases and receptors. The bromine atom and the tert-butyl ester group play significant roles in these interactions, influencing the compound's biological activity. Understanding these interactions is essential for elucidating its pharmacological profile.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against microbial strains | |

| Anti-inflammatory | Inhibition of IL-6 and TNF-α | |

| Anticancer | Inhibition of kinases related to cancer |

Case Study: Anti-inflammatory Activity

In a study evaluating various indazole derivatives, this compound was tested for its ability to inhibit IL-6 and TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone. Results indicated promising inhibitory effects, suggesting potential therapeutic applications in treating inflammatory conditions .

Case Study: Anticancer Activity

Another study focused on the anticancer potential of indazole derivatives found that specific structural modifications could enhance their inhibitory effects on cancer cell lines. This compound was noted for its selective inhibition against certain kinases involved in tumor growth, indicating its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via sequential functionalization of an indazole core. A common approach involves:

Protection : Introducing the tert-butyloxycarbonyl (Boc) group at the indazole N1 position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP in THF or DCM .

Bromination : Electrophilic bromination at the C5 position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–25°C) to avoid over-bromination .

Methylation : Installing the C6 methyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid) or directed ortho-lithiation followed by quenching with methyl iodide .

Q. Optimization Considerations :

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography :

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~325.04 Da) and isotopic patterns for bromine .

Advanced Research Questions

Q. How does the tert-butyl group influence the conformational stability of the indazole core under varying solvent conditions?

Methodological Answer:

- Dynamic NMR Studies : Perform variable-temperature ¹H NMR (e.g., in DMSO-d₆ or CDCl₃) to observe rotational barriers of the Boc group. Axial-equatorial equilibria may arise due to steric hindrance .

- DFT Calculations : Compare gas-phase and solvent-implicit/explicit models (e.g., using Gaussian with SMD solvation) to predict dominant conformers. Explicit solvent molecules (e.g., water) may stabilize equatorial Boc orientations .

- Crystallographic Analysis : Correlate solid-state conformations (from X-ray data) with solution-phase dynamics .

Q. What mechanistic insights explain the regioselectivity of bromination at the C5 position in this indazole derivative?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : The Boc group at N1 directs bromination to the para position (C5) via resonance stabilization of the intermediate σ-complex. Methyl at C6 further deactivates the ortho positions .

- Computational Validation : Use molecular electrostatic potential (MEP) maps (e.g., via Multiwfn) to identify electron-rich sites. Fukui indices (ƒ⁻) highlight nucleophilic reactivity at C5 .

- Competitive Experiments : Compare bromination yields in analogs lacking the Boc or methyl groups to isolate electronic vs. steric effects .

Q. How do hydrogen-bonding interactions affect the crystal packing of this compound?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N-H⋯O=C interactions between indazole NH and carbonyl groups) .

- SHELXL Refinement : Identify short contacts (<3.0 Å) and calculate hydrogen-bond geometries (angles, distances) from X-ray data .

- Thermal Stability Tests : Correlate melting points/TGA data with packing density. Tight H-bond networks may increase thermal stability .

Q. What strategies mitigate decomposition during storage or reaction of this compound?

Methodological Answer:

- Stability Screening : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring. Decomposition pathways may include Boc cleavage or debromination .

- Storage Recommendations : Store in anhydrous DCM or THF at –20°C under inert gas. Avoid protic solvents (e.g., methanol) to prevent acid-catalyzed degradation .

- In Situ Protection : Add a scavenger (e.g., molecular sieves) during reactions to trap moisture or acidic byproducts .

Q. How can computational tools predict reactivity in downstream derivatization (e.g., cross-coupling)?

Methodological Answer:

- DFT Transition State Modeling : Calculate activation energies for Suzuki-Miyaura coupling at C5 vs. C7 using Gaussian or ORCA. Bromine at C5 may sterically hinder Pd coordination .

- Docking Studies : Screen potential protein targets (e.g., kinases) using AutoDock Vina to prioritize synthetic routes for bioactive analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.